

# DGY-09-192: A Technical Guide to Targeted FGFR1/2 Degradation

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## Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688

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## Introduction

**DGY-09-192** is a potent and selective degrader of Fibroblast Growth Factor Receptor 1 (FGFR1) and 2 (FGFR2).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), it represents a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.[2][4] This document provides an in-depth technical overview of **DGY-09-192**, including its mechanism of action, quantitative degradation data, and detailed experimental protocols.

**DGY-09-192** is a bivalent molecule that links the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This design allows for the recruitment of the cellular ubiquitin-proteasome system to selectively target FGFR1 and FGFR2 for degradation.[2] Notably, **DGY-09-192** spares FGFR3 and FGFR4, offering a more targeted approach compared to traditional pan-FGFR inhibitors.[2][3]

## Quantitative Data

The following tables summarize the in vitro and in-cell potency of **DGY-09-192**.

Table 1: In Vitro Degradation Potency

Target	Cell Line	DC50 (nM)	Dmax (%)	Treatment Time (h)
FGFR1	CCLP1	4.35	85	16
FGFR2	KATO III	70	74	6

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity

Cell Line	Target Dependency	IC50 (nM)	Treatment Time (h)
KATO III	FGFR2 amplification	1	72
CCLP1	FGFR1 overexpression	17	72
ICC13-7	FGFR2-OPTN fusion	40	240 (10 days)
CCLP-FP	FGFR2-PHGDH fusion	8	72
RBE	No FGFR abnormalities	>10,000	72
SNU1079	No FGFR abnormalities	>10,000	72

IC50: Half-maximal inhibitory concentration.

Table 3: In Vitro Kinase Inhibitory Activity

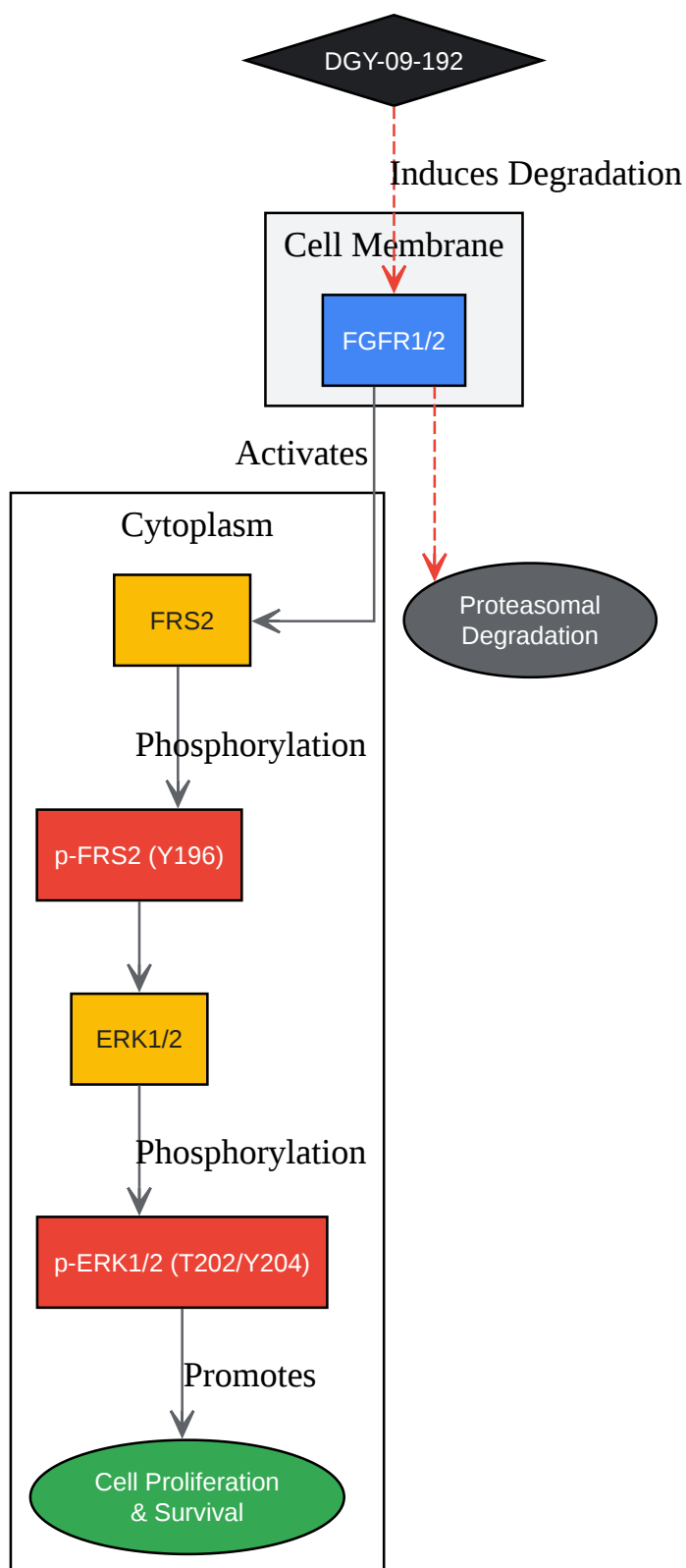
Target	IC50 (nM)	Assay Type
FGFR1	23.8	Z'-LYTE Kinase Assay
FGFR3	50.9	Biochemical Assay
FGFR4	353	Biochemical Assay

## Mechanism of Action

**DGY-09-192** functions by hijacking the cell's natural protein disposal machinery. The molecule forms a ternary complex between the target protein (FGFR1 or FGFR2) and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This VHL-dependent mechanism has been confirmed through experiments showing that degradation can be rescued by pretreatment with a VHL ligand, a proteasome inhibitor (bortezomib), or a NEDD8-activating enzyme inhibitor (MLN4924).<sup>[2]</sup>

## Signaling Pathway

**DGY-09-192**-mediated degradation of FGFR1/2 leads to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival.<sup>[1]</sup> Specifically, it reduces the phosphorylation of FRS2 (Fibroblast growth factor receptor substrate 2) at tyrosine 196 (Y196) and ERK1/2 (Extracellular signal-regulated kinases 1 and 2) at threonine 202/tyrosine 204 (T202/Y204).<sup>[1]</sup>



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Caption: **DGY-09-192** induced degradation of FGFR1/2 and downstream signaling.

## Experimental Protocols

The following are generalized protocols for key experiments used to characterize **DGY-09-192**.

### Cell Culture

Cancer cell lines such as KATO III, CCLP1, and Kelly cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

### Immunoblotting for Protein Degradation

- **Cell Treatment:** Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of **DGY-09-192** or vehicle control (DMSO) for the desired time points (e.g., 4, 6, 16, or 24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA protein assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with primary antibodies against FGFR1, FGFR2, p-FRS2, p-ERK, and a loading control (e.g., GAPDH or  $\beta$ -actin) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

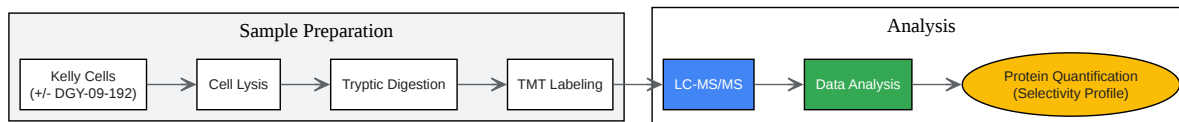
### Cell Viability Assay (CellTiter-Glo®)

- **Cell Seeding:** Seed cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.

- **Compound Treatment:** Treat cells with a serial dilution of **DGY-09-192** or control compounds for the indicated duration (e.g., 72 hours).
- **Assay Procedure:**
  - Equilibrate the plate to room temperature for approximately 30 minutes.
  - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Data Acquisition:** Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

## Quantitative Mass Spectrometry-based Proteomics

- **Sample Preparation:** Treat Kelly cells with 1  $\mu$ M **DGY-09-192** or vehicle control for 5 hours. Harvest and lyse the cells.
- **Protein Digestion:** Reduce, alkylate, and digest the proteins with trypsin.
- **Tandem Mass Tag (TMT) Labeling:** Label the resulting peptides with TMT reagents for multiplexed quantitative analysis.
- **LC-MS/MS Analysis:** Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
- **Data Analysis:** Identify and quantify proteins using specialized proteomics software. The relative abundance of proteins in the **DGY-09-192**-treated sample is compared to the control to determine proteome-wide degradation selectivity.



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